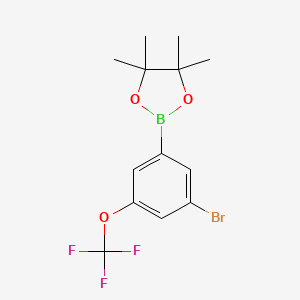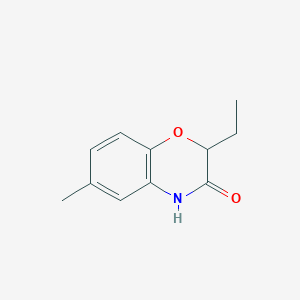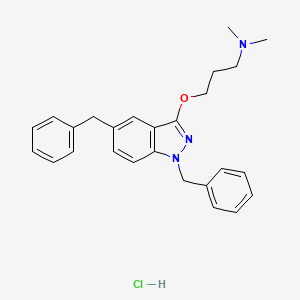
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester
Vue d'ensemble
Description
“3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1799485-18-9 . It has a molecular weight of 366.97 . The IUPAC name for this compound is 2-(3-bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 366.97 .Applications De Recherche Scientifique
Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers for Tailored Light Emission
A study by Neilson et al. (2007) explored the use of boronic acid pinacol esters in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, demonstrating their role in creating materials with tailored light emission properties. These polymers exhibit high thermal stability and excellent processability, with applications in photoluminescence where the fluorinated ether linkage does not affect lumiphore emission wavelength or quantum yields (Neilson et al., 2007).
Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization
Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester), highlighting the synthesis of π-conjugated polymers with boronic acid (ester) moieties. This work opens up possibilities for the creation of high-molecular-weight polymers with specific end functionalities, useful in the development of advanced materials (Nojima et al., 2016).
Palladium-catalyzed Cross-coupling Reaction
The research by Takagi et al. (2002) focused on the palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of 1-alkenylboronic acid pinacol esters. This method was highlighted for its efficiency in creating unsymmetrical 1,3-dienes, indicating the versatility of boronic acid esters in organic synthesis (Takagi et al., 2002).
Phosphorescence Properties of Arylboronic Esters
Shoji et al. (2017) discovered that arylboronic esters exhibit room-temperature phosphorescence in the solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. This finding suggests new applications of arylboronic esters in the development of phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).
Hydrolysis Susceptibility of Phenylboronic Pinacol Esters
A study by Achilli et al. (2013) examined the hydrolysis of phenylboronic pinacol esters, emphasizing their marginal stability in water and the influence of pH on hydrolysis rates. This research is crucial for understanding the stability of boronic esters, especially in the context of their potential pharmacological applications (Achilli et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to create biaryl compounds, which are common motifs in pharmaceuticals and organic materials . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can be influenced by factors such as ph .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biaryl compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the compound is usually stored at a temperature of 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent that interacts with palladium catalysts to form carbon-carbon bonds . This interaction is crucial for the synthesis of various pharmaceuticals and organic materials.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This mechanism is essential for the synthesis of complex organic molecules and pharmaceuticals.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound are crucial for its effectiveness in organic synthesis. The compound is generally stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures
Propriétés
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHGIUPEAOMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)
![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)




![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)
